N-(4-amino-2-((2-(benzylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)thiophene-2-carboxamide

Description

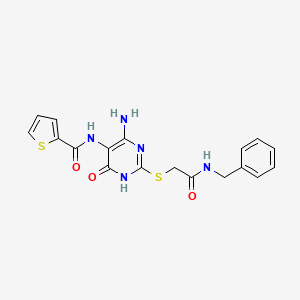

The compound N-(4-amino-2-((2-(benzylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)thiophene-2-carboxamide is a heterocyclic molecule featuring a dihydropyrimidinone core substituted with a thiophene-2-carboxamide moiety and a benzylamino-oxoethylthio side chain.

Key structural features include:

- Dihydropyrimidinone ring: A scaffold known for hydrogen-bonding interactions with biological targets.

- Thiophene-2-carboxamide group: Enhances aromatic stacking and solubility modulation.

- Benzylamino-oxoethylthio substituent: Likely influences lipophilicity and target-binding specificity.

Properties

IUPAC Name |

N-[4-amino-2-[2-(benzylamino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N5O3S2/c19-15-14(21-16(25)12-7-4-8-27-12)17(26)23-18(22-15)28-10-13(24)20-9-11-5-2-1-3-6-11/h1-8H,9-10H2,(H,20,24)(H,21,25)(H3,19,22,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAJGQZURNPAPDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)CSC2=NC(=C(C(=O)N2)NC(=O)C3=CC=CS3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N5O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-amino-2-((2-(benzylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)thiophene-2-carboxamide is a complex organic compound with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 469.5 g/mol. The structure features a thiophene ring, a pyrimidine moiety, and a benzylamino group, which contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C22H23N5O5S |

| Molecular Weight | 469.5 g/mol |

| CAS Number | 868228-06-2 |

Antidiabetic Properties

Recent studies have indicated that compounds similar to this compound exhibit protective effects on pancreatic β-cells against endoplasmic reticulum (ER) stress. For instance, a related compound demonstrated significant β-cell protective activity with an EC50 of 0.1 μM, highlighting the potential of this compound class in diabetes treatment .

The mechanism by which these compounds exert their effects primarily involves the inhibition of apoptotic pathways triggered by ER stress. Compounds like WO5m were shown to inhibit the cleavage of caspase-3 and PARP in INS-1 cells under stress conditions, suggesting a protective role against cell death .

Antimicrobial Activity

Compounds containing the 1,3,4-thiadiazole moiety have been recognized for their broad-spectrum antimicrobial properties. Research indicates that derivatives of this class can exhibit significant activity against various pathogens, including bacteria and fungi . The presence of the thiophene and pyrimidine rings in the structure may enhance these effects.

Case Study 1: β-cell Protection

A study investigating the protective effects of benzamide analogs on pancreatic β-cells revealed that modifications to the structure significantly influenced biological activity. The compound WO5m was noted for its ability to reverse cell viability loss induced by ER stressors like tunicamycin and thapsigargin .

Case Study 2: Antimicrobial Efficacy

In another investigation focusing on antimicrobial properties, derivatives with similar structural features were tested against various bacterial strains. The results indicated that these compounds exhibited promising antibacterial activity, suggesting potential applications in treating infections .

Scientific Research Applications

Anticancer Activity

Research has shown that compounds similar to N-(4-amino-2-((2-((2-(benzylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)thiophene-2-carboxamide) exhibit significant anticancer properties. The compound's structure allows it to interact with various biological targets involved in cancer cell proliferation and apoptosis. Studies have demonstrated that derivatives of this compound can inhibit the growth of cancer cell lines such as breast, lung, and colon cancers by inducing cell cycle arrest and promoting apoptosis through caspase activation pathways .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against a range of pathogens. In vitro studies indicate that it possesses antibacterial and antifungal properties, making it a candidate for developing new antimicrobial agents. The mechanism of action is believed to involve the inhibition of key enzymes necessary for microbial survival .

Synthesis Techniques

The synthesis of N-(4-amino-2-((2-((2-(benzylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)thiophene-2-carboxamide) typically involves several steps:

- Formation of Thiophene Derivatives : Starting materials undergo cyclization reactions to form thiophene rings.

- Nucleophilic Substitution : The introduction of the benzylamino group is achieved through nucleophilic substitution reactions at suitable positions on the thiophene ring.

- Carboxamide Formation : The final step involves the formation of the carboxamide group through reaction with appropriate amines and acid chlorides.

These methods have been optimized for yield and purity, allowing for the efficient production of this compound for further research .

Neurological Disorders

Recent studies suggest that this compound may have neuroprotective effects, making it a potential candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The neuroprotective mechanism is thought to involve the modulation of oxidative stress pathways and neuroinflammation .

Anti-inflammatory Effects

The anti-inflammatory properties of N-(4-amino-2-((2-((2-(benzylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)thiophene-2-carboxamide) have been investigated in various models of inflammation. It appears to inhibit pro-inflammatory cytokine production, thereby reducing inflammation in conditions such as arthritis and colitis .

Case Studies

Comparison with Similar Compounds

Comparison with Structural Analogs

Pyrimidine-Based Derivatives

N'-(5-cyano-1-methyl-6-oxo-4-(thiophen-2-yl)-1,6-dihydropyrimidin-2-yl)substituted benzohydrazide (4a–d)

- Structural differences: Replaces the benzylamino-oxoethylthio group with a cyano substituent and benzohydrazide side chain. Lacks the thiophene-2-carboxamide moiety present in the target compound.

- Pharmacological activity : Reported to exhibit moderate antimicrobial activity (e.g., Staphylococcus aureus inhibition) but lower cytotoxicity compared to thiophene-containing analogs .

(E)-2-(2-substituted benzylidenehydrazineyl)-1-methyl-6-oxo-4-(thiophen-2-yl)-1,6-dihydropyrimidine-5-carbonitrile (5a–g)

- Structural differences: Features a benzylidenehydrazineyl group instead of the benzylamino-oxoethylthio chain. Retains the thiophene ring but substitutes the carboxamide with a carbonitrile group.

- Pharmacological activity : Demonstrates enhanced anticancer activity (e.g., against MCF-7 breast cancer cells) due to improved cellular uptake from the hydrazineyl linker .

Target Compound vs. Analogs

| Feature | Target Compound | 4a–d | 5a–g |

|---|---|---|---|

| Core Structure | Dihydropyrimidinone | Dihydropyrimidinone | Dihydropyrimidinone |

| Thiophene Substituent | 2-Carboxamide | Absent | 2-Carbonitrile |

| Side Chain | Benzylamino-oxoethylthio | Benzohydrazide | Benzylidenehydrazineyl |

| Key Activity | Hypothesized kinase inhibition | Antimicrobial | Anticancer |

Thiophene-Containing Compounds

(4S)-2-{1-[(R)-2-Amino-2-phenylacetamido]-2-[(1R)-2-{carboxy[(4S)-4-carboxy-5,5-dimethylthiazolidin-2-yl]methylamino}-2-oxo-1-phenylethylamino]-2-oxoethyl}-5,5-dimethylthiazolidine-4-carboxylic acid

- Structural differences: Complex bicyclic structure with thiazolidine and phenylacetamido groups. Lacks the pyrimidinone core but shares carboxamide functionalities.

- Pharmacological activity : Primarily used in β-lactamase inhibition, highlighting divergent applications compared to the target compound .

(2S,5R,6R)-6-{(R)-2-[(R)-2-Amino-2-phenylacetamido]-2-phenylacetamido}-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid

- Structural differences: Contains a bicyclo[3.2.0]heptane ring system, common in penem antibiotics. Shares amide bonds but lacks heteroaromatic moieties like thiophene or pyrimidinone.

- Pharmacological activity : Broad-spectrum antibacterial activity, structurally unrelated to the target compound’s hypothesized kinase targeting .

Research Findings and Implications

- Synthetic Accessibility: The target compound’s synthesis likely follows routes similar to those in Scheme 1 of , involving condensation of thiophene-2-carboxamide with functionalized pyrimidinone intermediates .

- Structure-Activity Relationship (SAR): The benzylamino group may enhance blood-brain barrier penetration compared to simpler alkyl chains in analogs. The thiophene-2-carboxamide moiety could reduce metabolic degradation relative to carbonitrile substituents in 5a–g.

- Unresolved Questions: No direct cytotoxicity or kinase inhibition data for the target compound exists in the provided evidence. Comparative pharmacokinetic studies are needed to validate hypothesized advantages over analogs.

Q & A

Q. What synthetic routes are recommended for preparing this compound?

The compound can be synthesized via alkylation of 3-amino-5-methyl-4-oxo-N-aryl-2-thioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide precursors. Key steps include:

- Thioether linkage formation : Reaction of a pyrimidine-thiol intermediate with a benzylamino-oxoethyl halide under basic conditions (e.g., K₂CO₃ in DMF).

- Amide coupling : Use of carbodiimide reagents (e.g., EDC/HOBt) to attach the thiophene-2-carboxamide moiety .

- Purification : Column chromatography with gradients of ethyl acetate/hexane or methanol/dichloromethane to isolate the product .

Q. What characterization methods are essential for confirming its structure?

Comprehensive characterization requires:

- NMR spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and hydrogen bonding (e.g., NH groups in pyrimidine and benzylamine).

- Mass spectrometry : High-resolution ESI-MS to verify molecular weight and fragmentation patterns.

- X-ray crystallography (if crystalline): To resolve dihedral angles between the pyrimidine, thiophene, and benzyl groups, as seen in related structures .

- Elemental analysis : To confirm purity (>95%) and stoichiometry .

Q. What biological targets or activities are associated with this compound?

Structural analogs (e.g., thieno[2,3-d]pyrimidine carboxamides) exhibit antimicrobial activity against Proteus vulgaris and Pseudomonas aeruginosa. The benzylthio and carboxamide groups are critical for binding to bacterial enzymes or membrane targets .

Advanced Research Questions

Q. How can experimental design optimize the compound’s bioactivity?

- Structure-activity relationship (SAR) studies : Modify substituents on the benzylamino (e.g., electron-withdrawing groups) or thiophene-carboxamide (e.g., halogenation) to enhance potency. For example, replacing benzyl with 4-fluorobenzyl improved stability in related compounds .

- Assay conditions : Use standardized MIC (minimum inhibitory concentration) assays under varying pH and temperature to identify optimal activity ranges .

Q. How to resolve contradictions in biological activity data across studies?

Contradictions may arise from:

- Purity variations : Ensure >95% purity via HPLC and eliminate byproducts (e.g., unreacted thiol intermediates) that skew results .

- Strain-specific responses : Test against a broader panel of bacterial strains and include positive controls (e.g., ciprofloxacin) .

- Solubility issues : Use DMSO/PBS co-solvents to maintain compound stability in aqueous media .

Q. What strategies validate the compound’s mechanism of action?

- Enzyme inhibition assays : Target dihydrofolate reductase (DHFR) or thymidylate synthase, common pyrimidine pathway enzymes in bacteria. Measure IC₅₀ values using spectrophotometric NADPH oxidation assays .

- Molecular docking : Model interactions with bacterial DHFR (PDB: 1RX2) to identify key binding residues (e.g., Asp27, Leu28) .

- Resistance studies : Serial passage assays to detect mutations in target enzymes over generations .

Methodological Considerations

Key Challenges and Solutions

- Low aqueous solubility : Introduce polar groups (e.g., hydroxyl, sulfonate) on the benzyl moiety without disrupting bioactivity .

- Stereochemical instability : Monitor racemization via chiral HPLC if asymmetric centers are present .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.